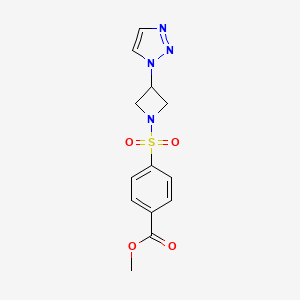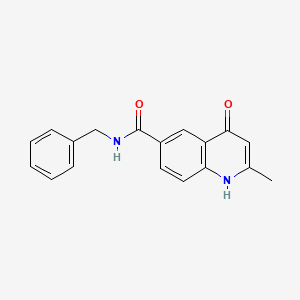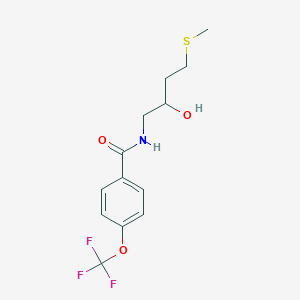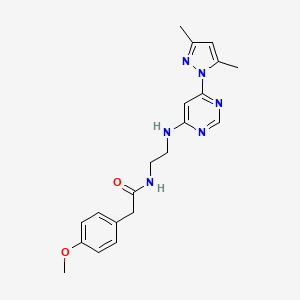
methyl 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature but have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes . This reaction is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis
The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes . This reaction is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical and Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized, and its crystal structure analyzed, revealing a complex molecular arrangement that involves disorder within a methoxycarbonyl group and significant conjugation within the triazene moieties. This structural complexity suggests potential for unique chemical reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).
Sulfonamide and Sulfonimide Tautomerism
Research into 1,2,4-triazine-containing sulfonamide derivatives indicates sulfonamide-sulfonimide tautomerism, which can exist in different forms depending on the solvent. This characteristic might influence the design of molecules with specific desired properties, such as increased stability or reactivity in various environments (Branowska et al., 2022).
Precursor for Heterocyclic Compounds Synthesis
1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for Rh–azavinyl carbenes and potentially other metal carbene complexes. These intermediates are useful for inserting a nitrogen atom into various heterocycles, indicating a broad utility in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Antibacterial Activity
Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles synthesized via click chemistry have shown in vitro antibacterial activity against several bacterial strains, highlighting their potential as antibacterial agents. This suggests the chemical structure of methyl 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate could be leveraged in developing new antibacterial compounds (Yadav & Kaushik, 2022).
Metal-Free Synthesis Route
A methoxycarbonyl-substituted vinyl sulfone, related to the core structure of the subject chemical, has been utilized in a metal-free synthesis of 1,4-disubstituted 1,2,3-triazoles. This approach offers a simpler, potentially more environmentally friendly method for creating complex triazole-based compounds, suggesting potential for green chemistry applications (Das, Dey, & Pathak, 2019).
Future Directions
The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, several biological activities of this promising heterocycle will also be discussed . The future of 1,2,3-triazoles looks promising with their wide range of applications in various fields .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , a protein that is crucial for cell division and structure.
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin , which could potentially disrupt the formation of microtubules and thus inhibit cell division.
Biochemical Pathways
Given its potential interaction with tubulin , it may affect the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and maintaining cell shape.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-7-6-14-15-17/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWYAXFWKMDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)



![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)



